
Lithium;methoxymethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium methoxymethane can be synthesized through the reaction of lithium metal with methanol. The reaction typically occurs under an inert atmosphere to prevent the lithium from reacting with moisture or oxygen. The general reaction is as follows:
2Li+2CH3OH→2LiCH3OCH3+H2
This reaction requires careful control of temperature and pressure to ensure the complete conversion of lithium metal to lithium methoxymethane.
Industrial Production Methods
Industrial production of lithium methoxymethane involves similar synthetic routes but on a larger scale. The process includes the use of high-purity lithium metal and methanol, along with advanced equipment to maintain an inert atmosphere and control reaction conditions. The product is then purified through distillation or crystallization to obtain high-purity lithium methoxymethane.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium methoxymethane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium methoxide and other oxidation products.
Reduction: Can be reduced to form lithium hydride and methanol.
Substitution: Participates in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Typically involves reducing agents like lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Lithium methoxide and other oxidation products.
Reduction: Lithium hydride and methanol.
Substitution: Various substituted lithium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lithium methoxymethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as bipolar disorder and neurodegenerative diseases.
Industry: Utilized in the production of high-performance batteries, particularly lithium-ion batteries, due to its electrochemical properties.
Wirkmechanismus
The mechanism of action of lithium methoxymethane involves its interaction with various molecular targets and pathways. In biological systems, it is known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These interactions lead to changes in cellular signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell growth and differentiation. Additionally, lithium methoxymethane can modulate neurotransmitter levels, contributing to its therapeutic effects in mood disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl ether: An isomer of lithium methoxymethane with similar chemical properties but different applications.
Lithium methoxide: A related compound with similar reactivity but distinct uses in organic synthesis and industrial applications.
Uniqueness
Lithium methoxymethane is unique due to its combination of lithium and methoxy groups, which confer specific reactivity and electrochemical properties. This makes it particularly valuable in the development of advanced materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
53259-69-1 |
|---|---|
Molekularformel |
C4H12LiO2+ |
Molekulargewicht |
99.1 g/mol |
IUPAC-Name |
lithium;methoxymethane |
InChI |
InChI=1S/2C2H6O.Li/c2*1-3-2;/h2*1-2H3;/q;;+1 |
InChI-Schlüssel |
PWURWACTPSLCBC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].COC.COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanolate](/img/structure/B14634992.png)
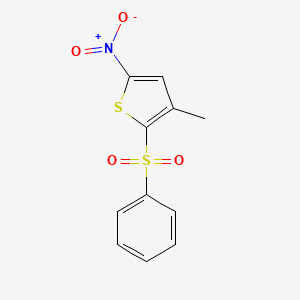
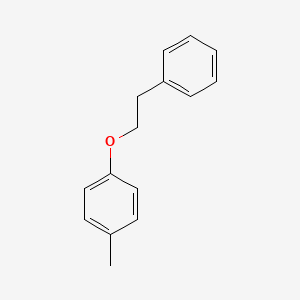

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)
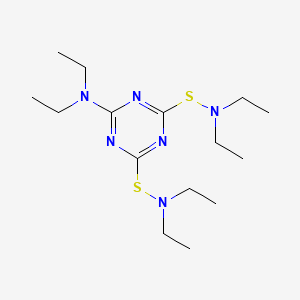
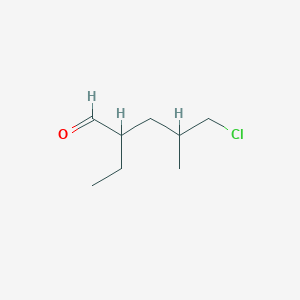
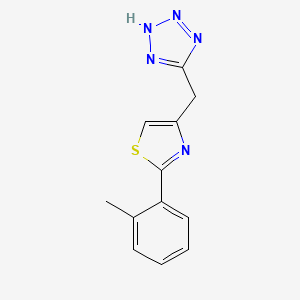

![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)


